molecular formula C15H10F4O2 B12064594 2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid

2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B12064594
M. Wt: 298.23 g/mol
InChI Key: RAGBPPHEVYYPGV-UHFFFAOYSA-N
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Description

2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid is a fluorinated organic compound with the molecular formula C15H10F4O2. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a biphenyl structure, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethylating agents.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluoro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
  • 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler fluorinated acetic acids. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and physicochemical properties.

Properties

Molecular Formula

C15H10F4O2

Molecular Weight

298.23 g/mol

IUPAC Name

2-[2-fluoro-4-[3-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C15H10F4O2/c16-13-7-10(4-5-11(13)8-14(20)21)9-2-1-3-12(6-9)15(17,18)19/h1-7H,8H2,(H,20,21)

InChI Key

RAGBPPHEVYYPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)CC(=O)O)F

Origin of Product

United States

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